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Compound of Interest

Compound Name:
6-Benzyloxypyridine-3-boronic

acid

Cat. No.: B1341736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Benzyloxypyridine-3-boronic acid is a versatile building block in medicinal chemistry and

drug discovery. Its applications primarily revolve around its use in Suzuki-Miyaura cross-

coupling reactions to synthesize complex organic molecules. Notably, it has been identified as

a potential inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that

contributes to antibiotic resistance.[1] This document provides detailed protocols for the

synthesis and application of 6-Benzyloxypyridine-3-boronic acid, along with relevant data

and workflow visualizations.
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Property Value Reference

CAS Number 929250-35-1 [2][3]

Molecular Formula C₁₂H₁₂BNO₃ [2][3]

Molecular Weight 229.04 g/mol [2][3]

Appearance
White to off-white crystalline

powder
[4]

Synonyms
(6-(Benzyloxy)pyridin-3-

yl)boronic acid
[4]

Synthetic Protocols
The synthesis of 6-Benzyloxypyridine-3-boronic acid can be achieved through several

methods, with the most common being the halogen-metal exchange of a corresponding

halopyridine followed by borylation, or a palladium-catalyzed borylation. Below is a generalized

protocol based on common synthetic routes for pyridinylboronic acids.

Protocol 2.1: Synthesis via Halogen-Metal Exchange and
Borylation
This method involves the lithiation of a protected 6-benzyloxy-3-halopyridine at low

temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

6-Benzyloxy-3-bromopyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

Hydrochloric acid (1 M)
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Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Argon or Nitrogen gas supply

Procedure:

Dissolve 6-benzyloxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere

(Argon or Nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the

mixture for 30-60 minutes at this temperature.

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x

50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield 6-
Benzyloxypyridine-3-boronic acid.

Expected Yield: Yields for analogous preparations of pyridylboronic acids typically range from

60-85%.
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Workflow for Synthesis of 6-Benzyloxypyridine-3-
boronic acid

Synthesis via Halogen-Metal Exchange

Workup and Purification

6-Benzyloxy-3-bromopyridine in THF

Cool to -78°C

Add n-BuLi

Add Triisopropyl borate

Warm to RT, Stir Overnight

Quench with HCl

Reaction Completion

Aqueous Extraction

Dry and Concentrate

Purification (Recrystallization/Chromatography)

6-Benzyloxypyridine-3-boronic acid
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Click to download full resolution via product page

Caption: Synthetic workflow for 6-Benzyloxypyridine-3-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling
6-Benzyloxypyridine-3-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions to form C-C bonds, a cornerstone of modern organic synthesis.[5][6]

Protocol 3.1: General Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction using 6-Benzyloxypyridine-3-
boronic acid with an aryl halide.

Materials:

6-Benzyloxypyridine-3-boronic acid (1.2 eq)

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Argon or Nitrogen gas supply

Procedure:

To a reaction vessel, add the aryl halide, 6-Benzyloxypyridine-3-boronic acid, the

palladium catalyst, and the base.

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20

minutes.
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Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by

TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Expected Yield: Yields for Suzuki-Miyaura couplings are typically high, often exceeding 80%.

Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a NorA Efflux Pump Inhibitor
6-Benzyloxypyridine-3-boronic acid has been identified as an inhibitor of the NorA efflux

pump in Staphylococcus aureus, which can potentiate the activity of antibiotics like
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ciprofloxacin.[1]

Protocol 4.1: Evaluation of NorA Efflux Pump Inhibition
This protocol outlines a method to assess the ability of 6-Benzyloxypyridine-3-boronic acid
to inhibit the NorA efflux pump, thereby increasing the efficacy of an antibiotic.

Materials:

Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

Ciprofloxacin (or another fluoroquinolone antibiotic)

6-Benzyloxypyridine-3-boronic acid

Cation-adjusted Mueller-Hinton broth (CAMHB)

96-well microtiter plates

Bacterial incubator

Procedure:

Preparation of Bacterial Inoculum: Grow the S. aureus strain overnight in CAMHB. Dilute the

culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the

microtiter plate.

Preparation of Test Compounds: Prepare a stock solution of 6-Benzyloxypyridine-3-
boronic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of ciprofloxacin in

CAMHB.

Checkerboard Assay:

In a 96-well plate, create a two-dimensional array of concentrations of ciprofloxacin and 6-
Benzyloxypyridine-3-boronic acid.

Add the prepared bacterial inoculum to each well.
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Include controls for bacterial growth (no compounds), ciprofloxacin alone, and 6-
Benzyloxypyridine-3-boronic acid alone.

Incubation: Incubate the plate at 37 °C for 18-24 hours.

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest

concentration of the antibiotic (alone or in combination) that completely inhibits visible

bacterial growth.

Data Analysis: Determine the MIC of ciprofloxacin in the presence and absence of 6-
Benzyloxypyridine-3-boronic acid. A significant reduction in the MIC of ciprofloxacin in the

presence of the boronic acid indicates inhibition of the NorA efflux pump.

Quantitative Data Example:

Compound
S. aureus
Strain

MIC of
Ciprofloxacin
(µg/mL)

Fold
Potentiation

Reference

Ciprofloxacin

alone
SA-1199B 8 - [1]

Ciprofloxacin +

6-

Benzyloxypyridin

e-3-boronic acid

(at 16 µg/mL)

SA-1199B 2 4-fold [1]

Logical Relationship of NorA Inhibition
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Caption: Mechanism of action for NorA efflux pump inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b1341736#reaction-conditions-for-6-benzyloxypyridine-3-boronic-acid
https://www.benchchem.com/product/b1341736#reaction-conditions-for-6-benzyloxypyridine-3-boronic-acid
https://www.benchchem.com/product/b1341736#reaction-conditions-for-6-benzyloxypyridine-3-boronic-acid
https://www.benchchem.com/product/b1341736#reaction-conditions-for-6-benzyloxypyridine-3-boronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1341736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

